molecular formula C7H11Cl2NS B15277435 5-Chloro-2-isopropylthiophen-3-amine hydrochloride

5-Chloro-2-isopropylthiophen-3-amine hydrochloride

Cat. No.: B15277435
M. Wt: 212.14 g/mol
InChI Key: XQLKWDSKFCNXBA-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride typically involves the chlorination of 2-isopropylthiophen-3-amine. One common method is the use of triphosgene as a chlorinating agent in the presence of a solvent like dichloromethane. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

5-Chloro-2-isopropylthiophen-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-isopropylthiophene: Similar in structure but lacks the amine group.

    5-Bromo-2-isopropylthiophen-3-amine: Similar but contains a bromine atom instead of chlorine.

    2-Isopropylthiophen-3-amine: Lacks the halogen substituent.

Uniqueness

5-Chloro-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both chlorine and amine functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for unique interactions with biological targets and materials, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H11Cl2NS

Molecular Weight

212.14 g/mol

IUPAC Name

5-chloro-2-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C7H10ClNS.ClH/c1-4(2)7-5(9)3-6(8)10-7;/h3-4H,9H2,1-2H3;1H

InChI Key

XQLKWDSKFCNXBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(S1)Cl)N.Cl

Origin of Product

United States

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